2-(Azetidin-3-yloxy)-6-chloropyridine
Description
2-(Azetidin-3-yloxy)-6-chloropyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 6 and an azetidine ring (a strained four-membered secondary amine) linked via an ether oxygen at position 2. This structure combines the aromatic pyridine system with the unique reactivity of the azetidine moiety, making it a candidate for pharmaceutical intermediates and catalytic applications .
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-6-chloropyridine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(11-7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
SGNBSMQUVZKAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method provides high yields and rapid reaction times.
Industrial Production Methods
Industrial production of 2-(Azetidin-3-yloxy)-6-chloropyridine may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-6-chloropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, microwave irradiation, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, oxides, and reduced forms of the compound. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-(Azetidin-3-yloxy)-6-chloropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine and pyridine moieties allow it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical and Reactivity Comparisons
- Electronic Effects: The azetidinyloxy group in 2-(Azetidin-3-yloxy)-6-chloropyridine is less electron-withdrawing than the nitro group in 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine but more polar than the tert-butyldimethylsilyl group .
Steric and Solubility Considerations :
- Electrochemical Behavior: Chloropyridines with electron-withdrawing groups (e.g., nitro, acetyl) exhibit shifted reduction potentials in polarographic studies, as seen in 6-chloropyridine derivatives at high pH . The azetidinyloxy group’s electron-donating nature may stabilize reduction intermediates differently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
